N,N,N',N',2-Pentamethylpropane-1,3-diamine

Description

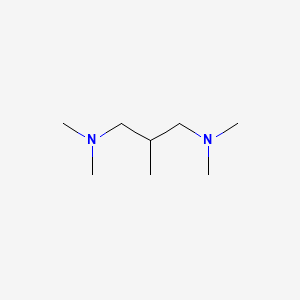

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N',2-pentamethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(6-9(2)3)7-10(4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKOFBRSFFWOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4070908 | |

| Record name | 1,3-Propanediamine, N,N,N',N',2-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67952-96-9 | |

| Record name | N1,N1,N3,N3,2-Pentamethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N1,N3,N3,2-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, N,N,N',N',2-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N',2-pentamethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N',2-Pentamethyl-1,3-propanediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB46KP7R5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Aspects of N,n,n ,n ,2 Pentamethylpropane 1,3 Diamine Structure and Reactivity

N,N,N',N',2-Pentamethylpropane-1,3-diamine, with the CAS number 67952-96-9, is a saturated acyclic diamine. epa.govfda.gov Its structure is characterized by a propane (B168953) backbone with two tertiary amine groups at positions 1 and 3, and a methyl group at the 2-position. The systematic IUPAC name for this compound is N1,N1,N3,N3,2-Pentamethyl-1,3-propanediamine. fda.gov

The presence of two tertiary amine groups makes it a bidentate ligand, capable of coordinating to metal centers. The steric bulk introduced by the five methyl groups—four on the nitrogen atoms and one on the central carbon of the propane chain—is a key feature of its structure. This steric hindrance can significantly influence its coordination chemistry and reactivity compared to less substituted diamines like 1,3-diaminopropane. scbt.comnist.gov

Table 1: Basic Properties of this compound

| Property | Value |

| Molecular Formula | C8H20N2 |

| Molecular Weight | 144.26 g/mol |

| CAS Number | 67952-96-9 |

| IUPAC Name | N1,N1,N3,N3,2-Pentamethyl-1,3-propanediamine |

| SMILES | CN(C)CC(C)CN(C)C |

| InChI Key | XYKOFBRSFFWOSJ-UHFFFAOYSA-N |

Data sourced from precisionFDA and ChemicalBook. fda.govchemicalbook.com

The reactivity of this compound is primarily dictated by the lone pairs of electrons on the two nitrogen atoms, making it a Brønsted-Lowry base and a Lewis base. Its potential as a chelating agent in the formation of coordination complexes is a significant aspect of its chemical nature. The five-membered chelate ring that could be formed upon coordination with a metal ion would be conformationally flexible. However, detailed studies on the thermodynamics and kinetics of its complex formation are not extensively documented.

Historical Development and Emerging Research Trajectories of Polyamine Chemistry

The study of polyamines has a rich history, dating back to the 17th century. While specific historical milestones for N,N,N',N',2-Pentamethylpropane-1,3-diamine are not available, the broader field of polyamine chemistry provides a context for its potential significance.

The historical journey of polyamines began with observations of crystalline substances in human semen by Antonie van Leeuwenhoek in 1678. These were later identified as spermine. Subsequent research led to the isolation and characterization of other naturally occurring polyamines like spermidine (B129725) and putrescine. The 20th century saw significant progress in understanding the biosynthesis and metabolic pathways of these compounds, establishing their crucial roles in cell growth and proliferation.

Emerging research in polyamine chemistry is diverse, with applications in materials science, catalysis, and medicine. Synthetic polyamines are designed with specific structural features to act as catalysts, building blocks for polymers, and as therapeutic agents. The focus is often on tailoring the length of the carbon chain between the amine groups and the nature of the substituents on the nitrogen atoms to achieve desired properties. While there is no specific information on the historical development or emerging research trajectories for this compound, its structural features place it within the broad class of synthetic polyamines that are of interest for various chemical applications.

Research Significance Within Contemporary Organic and Inorganic Chemistry

Principles of Polyamine Chelation and this compound Coordination Modes

Polyamines, such as this compound, are a crucial class of ligands in coordination chemistry. Their ability to bind to a single metal center through two or more donor atoms is known as chelation. This process forms a stable, ring-like structure called a chelate ring. The enhanced stability of a chelate complex compared to a complex with analogous monodentate ligands is known as the chelate effect . This effect is primarily driven by a favorable increase in entropy upon replacing multiple monodentate ligands with one polydentate ligand.

This compound features two tertiary amine nitrogen atoms separated by a three-carbon propane (B168953) backbone. In a coordination context, it is expected to act as a bidentate ligand, using the lone pair of electrons on each nitrogen atom to form a six-membered chelate ring with a metal ion.

The coordination modes would be heavily influenced by the ligand's steric profile. The presence of four N-methyl groups and an additional methyl group at the C2 position of the propane backbone creates significant steric bulk. This bulk would influence:

Bite Angle: The N-M-N angle (where M is the metal) would be dictated by the preference of the six-membered ring to adopt a stable chair or boat conformation.

Coordination Geometry: The steric hindrance might prevent the formation of certain complex geometries or limit the number of ligands that can coordinate to a metal center. For instance, it might favor the formation of tetrahedral or square planar complexes over octahedral ones if other bulky ligands are present.

Kinetic Stability: The bulky methyl groups could "protect" the metal center from substitution by other ligands, potentially increasing the kinetic inertness of its complexes.

Compared to its less substituted analogue, N,N,N',N'-tetramethyl-1,3-propanediamine (tmpn), the additional methyl group at the C2 position in this compound would further constrain the conformation of the chelate ring, likely impacting the stability and structure of the resulting metal complexes.

Synthesis and Characterization of Metal-N,N,N',N',2-Pentamethylpropane-1,3-diamine Complexes

While no specific examples exist in the literature for this compound, the synthesis of its metal complexes would be expected to follow standard procedures for polyamine ligands.

Transition Metal Coordination Compounds with this compound

Hypothetically, transition metal complexes would be synthesized by reacting a metal salt (e.g., chlorides, nitrates, or perchlorates of copper(II), nickel(II), cobalt(II), etc.) with the diamine ligand in a suitable solvent like ethanol, methanol, or acetonitrile. The general reaction would be:

MXn + y(C8H20N2) → [M(C8H20N2)y]Xn

Characterization of these hypothetical complexes would involve techniques such as single-crystal X-ray diffraction to determine the precise molecular structure, elemental analysis to confirm the stoichiometry, and magnetic susceptibility measurements to determine the electronic state of the metal ion.

Main Group Element Adducts and Coordination Polymers Incorporating this compound

This ligand would be particularly interesting in the coordination chemistry of main group elements, especially alkali metals like lithium. Bulky diamines are well-known to form stable adducts with organolithium reagents, breaking down oligomeric structures and enhancing reactivity. A lithium amide complex could potentially be formed by reacting the diamine with an organolithium reagent like n-butyllithium.

The formation of coordination polymers would be less likely if the ligand acts solely as a chelating agent. For polymer formation, the ligand would need to bridge two different metal centers. Given the steric hindrance of this compound, a bridging coordination mode would be highly strained and is not typically observed for similar saturated diamines.

Spectroscopic Investigations of Metal-N,N,N',N',2-Pentamethylpropane-1,3-diamine Complexes

Spectroscopic methods are essential for characterizing coordination compounds. Although no spectra have been published for complexes of this specific ligand, the expected observations can be outlined.

Nuclear Magnetic Resonance (NMR) Studies in Coordination Environments

¹H and ¹³C NMR spectroscopy would be powerful tools for studying the formation and structure of diamagnetic metal complexes (e.g., with Zn(II), Cd(II), or Li(I)). Upon coordination to a metal center, the chemical shifts of the ligand's protons and carbons would be expected to change:

The signals for the protons on the carbons adjacent to the nitrogen atoms (N-CH₂ and N-CH₃) would likely shift downfield due to the donation of electron density to the metal.

The symmetry of the NMR signals would provide information about the conformation of the chelate ring in solution. For example, a rigid chair conformation might lead to magnetically inequivalent protons where a more flexible or rapidly interconverting conformation would show averaged signals.

For paramagnetic complexes (e.g., with Cu(II) or high-spin Ni(II)), NMR spectra would be significantly broadened and shifted, providing information about the distribution of unpaired electron spin density through the ligand framework.

Infrared (IR) and Electronic Absorption Spectroscopy of Metal Complexes

Infrared (IR) Spectroscopy: Coordination of the diamine to a metal center would be evident in the IR spectrum. The C-N stretching vibrations of the ligand would be expected to shift upon complexation, typically to a lower frequency (wavenumber), although the direction of the shift can be complex. More definitively, new absorption bands at low frequencies (typically below 600 cm⁻¹) corresponding to the M-N stretching vibrations would appear, providing direct evidence of the metal-nitrogen bond.

Electronic Absorption (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy would reveal electronic transitions involving the metal's d-orbitals. The energy and intensity of these d-d transitions are sensitive to the coordination geometry and the nature of the ligand field. By analyzing the spectrum, one could infer the geometry of the complex (e.g., tetrahedral vs. square planar vs. octahedral). For example, a copper(II) complex with this ligand would be expected to exhibit a broad absorption band in the visible region, with the position of the maximum absorption (λmax) being indicative of the coordination environment.

Electron Paramagnetic Resonance (EPR) Analysis of Paramagnetic this compound Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying metal complexes that contain unpaired electrons. doaj.org For paramagnetic complexes of this compound, EPR spectroscopy would provide significant insights into the electronic structure and the environment of the metal center. The steric bulk introduced by the three methyl groups on the propane backbone of the ligand is expected to influence the geometry of the resulting metal complexes, which in turn would be reflected in their EPR spectra.

Although specific EPR data for complexes of this compound are not readily found, studies on analogous paramagnetic diazadiene complexes of lithium and sodium have demonstrated the utility of EPR in elucidating the electronic and molecular structures. nih.gov For instance, multi-frequency EPR spectroscopy, in combination with theoretical calculations, has been used to map the spin density distribution within such complexes. nih.gov In a hypothetical paramagnetic complex of this compound, such as a Cu(II) or Mn(II) complex, the EPR spectrum would be characterized by its g-tensor and hyperfine coupling constants (A-tensor). These parameters are sensitive to the coordination geometry and the nature of the metal-ligand bonds.

The analysis of EPR spectra can become complex, especially for systems with a spin state S > 1/2. doaj.org However, advanced techniques and simulation methods can allow for the extraction of detailed electronic structure information. nih.gov

Applications of N,n,n ,n ,2 Pentamethylpropane 1,3 Diamine in Advanced Materials Science

N,N,N',N',2-Pentamethylpropane-1,3-diamine as a Structure-Directing Agent in Zeolite Synthesis

Directed Synthesis of Microporous and Mesoporous Materials

There is no available research detailing the use of this compound in the directed synthesis of either microporous or mesoporous materials.

Mechanistic Understanding of Templating Effects in Zeolite Crystallization

Without experimental or computational studies on its interaction with silicate (B1173343) or aluminosilicate (B74896) precursors, the mechanistic understanding of any potential templating effects of this specific compound in zeolite crystallization remains unknown.

Role of this compound in Polymer Chemistry

Monomeric or Crosslinking Agent in Polymer Synthesis and Modification

No literature has been found that describes the incorporation of this compound as a monomeric unit or as a crosslinking agent in any polymer systems.

Catalytic Additive in Polymerization Reactions

The potential role of this compound as a catalytic additive in polymerization reactions has not been reported in the reviewed scientific literature.

Catalytic Roles of N,n,n ,n ,2 Pentamethylpropane 1,3 Diamine and Its Derived Species

Immobilized N,N,N',N',2-Pentamethylpropane-1,3-diamine Catalysts for Heterogeneous ApplicationsNo literature exists on the immobilization of this compound onto a solid support for use as a heterogeneous catalyst.

The absence of research in these areas suggests that the catalytic potential of this compound is a yet unexplored field within chemical research.

Computational and Theoretical Investigations of N,n,n ,n ,2 Pentamethylpropane 1,3 Diamine

Quantum Chemical Calculations of Electronic Structure and Molecular Conformations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and stable conformations of N,N,N',N',2-Pentamethylpropane-1,3-diamine. These calculations can predict various molecular properties.

Molecular Geometry: The starting point for most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Due to the flexible propane (B168953) backbone and the bulky methyl groups on the nitrogen and central carbon atoms, multiple low-energy conformers may exist.

Electronic Properties: Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Spectroscopic Properties: Quantum chemical calculations can also predict various spectroscopic data, which can be used to compare with and interpret experimental results. This includes predicting the vibrational frequencies that would be observed in an infrared (IR) spectrum and the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. For instance, in a study on a copper complex of a related compound, N,N-dimethyl-N'-(1-pyridinylmethylidene) propane-1,3-diamine, DFT was used to predict the HOMO-LUMO energy gap, providing insights into the complex's reactivity. samipubco.comresearchgate.net

A hypothetical data table for the calculated properties of this compound might look like this:

| Property | Calculated Value |

| Ground State Energy | [Value] hartree |

| Dipole Moment | [Value] Debye |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Key Vibrational Frequencies | [List of frequencies] cm⁻¹ |

| ¹H NMR Chemical Shifts | [List of shifts] ppm |

| ¹³C NMR Chemical Shifts | [List of shifts] ppm |

Theoretical Modeling of Reaction Pathways and Transition States Involving this compound

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction to identify the reactants, products, intermediates, and transition states.

Reaction Mechanisms: By calculating the energies of various points along a reaction coordinate, chemists can elucidate the step-by-step mechanism of a reaction. For example, the role of similar diamines as catalysts or reactants in organic synthesis could be modeled. This would involve identifying the transition state structures and calculating the activation energies for each step of the reaction.

Thermodynamic and Kinetic Data: These calculations provide crucial thermodynamic data, such as the enthalpy and Gibbs free energy of reaction, which indicate whether a reaction is favorable. They also provide kinetic data, such as the activation energy, which determines the reaction rate. For example, computational studies on 1,3-dipolar cycloaddition reactions have successfully used DFT to model reaction mechanisms and explain regioselectivity. mdpi.com

A hypothetical data table for a modeled reaction involving this compound could include:

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Step 1: Reactant -> TS1 | [Value] | [Value] | [Value] |

| Step 2: TS1 -> Intermediate | [Value] | [Value] | - |

| Step 3: Intermediate -> TS2 | [Value] | [Value] | [Value] |

| Step 4: TS2 -> Product | [Value] | [Value] | - |

| Overall Reaction | [Value] | [Value] | - |

Simulation of Intermolecular Interactions and Self-Assembly Processes

Molecular dynamics (MD) and Monte Carlo (MC) simulations can be used to study the behavior of a large number of this compound molecules in the liquid phase or in solution. These simulations provide insights into intermolecular forces and how they govern the bulk properties of the substance.

Intermolecular Forces: These simulations can characterize the nature and strength of intermolecular interactions, such as van der Waals forces and, in the presence of protic solvents, hydrogen bonding. Understanding these interactions is key to explaining properties like boiling point, viscosity, and solubility.

Self-Assembly: The simulations can also explore the possibility of self-assembly, where molecules spontaneously organize into ordered structures. Given the structure of this compound, it might exhibit interesting packing behaviors in the solid state or form aggregates in solution, which could be predicted through these simulations.

Prediction of Coordination Preferences and Thermochemical Stability of Metal Complexes

This compound is a bidentate ligand, meaning it can bind to a metal ion through its two nitrogen atoms, forming a coordination complex. Computational methods are widely used to predict the structure, stability, and properties of such metal complexes.

Coordination Geometry: DFT calculations can be used to predict the preferred coordination geometry of a metal complex with this compound. This would involve optimizing the structure of the complex to find the most stable arrangement of the ligand around the metal center. For instance, studies on nickel(II) complexes with other propane-1,3-diamine derivatives have shown that the coordination geometry can be a distorted square planar or octahedral.

Thermochemical Stability: A crucial aspect of coordination chemistry is the stability of the metal complexes. The stability constant (log K) of a complex, which is a measure of its thermodynamic stability in solution, can be computationally predicted. This is vital for applications where the complex needs to remain intact under specific conditions. Research on lanthanide complexes with other diamine-based ligands has demonstrated the use of computational methods to predict and rationalize stability trends. nih.gov

A hypothetical data table for the predicted properties of a metal complex with this compound could be:

| Metal Ion | Coordination Number | Predicted Geometry | Binding Energy (kcal/mol) | Predicted log K |

| Cu(II) | 4 | Distorted Square Planar | [Value] | [Value] |

| Ni(II) | 4 | Square Planar | [Value] | [Value] |

| Zn(II) | 4 | Tetrahedral | [Value] | [Value] |

Future Perspectives and Advanced Research Avenues for N,n,n ,n ,2 Pentamethylpropane 1,3 Diamine Chemistry

Integration of N,N,N',N',2-Pentamethylpropane-1,3-diamine into Green Chemistry Methodologies

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The unique structure of this compound, featuring multiple methyl groups, imparts specific steric and electronic properties that could be harnessed for green chemical applications.

Future research could focus on its use as a sterically-hindered base in catalysis. Its high basicity, coupled with the steric bulk around the nitrogen atoms, could offer unique selectivity in proton abstraction reactions, minimizing side reactions and enhancing atom economy. Furthermore, its potential as a biodegradable ligand or solvent substitute warrants investigation. The biodegradability of polyamines is a known area of study, and assessing the environmental fate of this compound would be a critical step in establishing its green credentials.

Another avenue for exploration is its application as a carbon dioxide capture agent. Amine-based solvents are a cornerstone of post-combustion CO2 capture technologies. The structural features of this pentamethylated diamine could influence its CO2 absorption capacity, regeneration energy, and stability against thermal and oxidative degradation.

Advanced Separations and Extraction Technologies Utilizing this compound

The development of efficient and selective separation and extraction methods is crucial for a wide range of industries, from pharmaceuticals to hydrometallurgy. The chelating properties of polyamines make them attractive candidates for metal ion extraction.

Investigations into the use of this compound as a ligand in solvent extraction or as a functional group in ion-exchange resins could reveal its selectivity for specific metal ions. The steric hindrance provided by the methyl groups may lead to novel selectivities compared to less substituted diamines. For instance, it could be evaluated for the separation of rare earth elements or for the removal of heavy metal contaminants from wastewater.

Moreover, its potential role in the formation of switchable solvents or as a component in advanced membrane technologies could be explored. The ability of tertiary amines to react reversibly with CO2 to form ionic liquids is a property that could be investigated for this compound, potentially leading to greener and more efficient extraction systems.

Exploration of this compound in Emerging Chemical Transformations

The quest for novel catalysts and reagents that can mediate new or more efficient chemical reactions is a perpetual driver of chemical research. The electronic and steric properties of this compound make it a compelling candidate for a variety of emerging chemical transformations.

Its potential as a ligand for transition metal catalysts is a significant area for future research. The coordination of this diamine to a metal center could create a unique steric and electronic environment, influencing the catalytic activity and selectivity in reactions such as C-H activation, cross-coupling reactions, and polymerization.

Furthermore, its role as an organocatalyst could be investigated. The basic nitrogen centers could catalyze a range of reactions, and the chiral potential, if a stereocenter were introduced, could open doors to asymmetric catalysis. The steric bulk could play a crucial role in controlling the stereochemical outcome of such reactions.

Research into its utility in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals, could also be a fruitful endeavor. It could serve as a key building block or as a reagent that enables challenging synthetic steps.

While direct research on this compound is currently limited, its structural analogues and the fundamental principles of physical organic chemistry provide a strong basis for these proposed research directions. The systematic exploration of these avenues holds the promise of unlocking the full potential of this unique chemical entity.

Q & A

What are the optimal synthetic routes for N,N,N',N',2-Pentamethylpropane-1,3-diamine, and how can reaction conditions be systematically optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves alkylation of propane-1,3-diamine with methylating agents (e.g., methyl halides) under controlled alkaline conditions. Key parameters include:

- Temperature: Maintain 40–60°C to balance reaction rate and side-product formation .

- Molar Ratios: Use a 2:1 excess of methylating agent to ensure complete N-methylation .

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems .

Purification: Distillation under reduced pressure (e.g., 0.1–1 mmHg) or crystallization from ethanol/water mixtures achieves >95% purity .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Level: Basic

Methodological Answer:

- NMR: Use NMR to confirm methyl group positions (δ 30–35 ppm for N-bound CH) and NMR for amine proton environments (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (m/z 145.25) and fragmentation patterns .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity, with retention times calibrated against standards .

How does pH and temperature influence the stability of this compound in aqueous solutions?

Level: Basic

Methodological Answer:

- pH Stability: The compound is stable at pH 7–10. Below pH 7, protonation of amines increases solubility but may promote hydrolysis; above pH 10, oxidative degradation risks rise .

- Temperature: Store at 4°C for long-term stability. Above 50°C, thermal decomposition generates methylamine and propylene derivatives, monitored via TGA/DSC .

What experimental design strategies are recommended for optimizing catalytic applications of this diamine?

Level: Advanced

Methodological Answer:

- Factorial Design: Use a 2 factorial design to test variables: catalyst loading (0.1–1 mol%), solvent polarity (THF vs. DMF), and temperature (25–80°C). Response surface methodology (RSM) identifies optimal conditions .

- DOE Software: Tools like Minitab or JMP automate analysis of interaction effects (e.g., solvent-catalyst synergy) .

How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

Level: Advanced

Methodological Answer:

- Statistical Validation: Apply ANOVA to compare studies, isolating variables like impurity levels (e.g., residual methyl halides) or solvent traces .

- Replication: Reproduce experiments under inert atmospheres (N/Ar) to rule out oxidative side reactions .

- Advanced Analytics: Use GC-MS to detect low-abundance byproducts (e.g., Schiff bases) that may explain discrepancies .

What computational tools predict the compound’s coordination behavior in metal-organic frameworks (MOFs)?

Level: Advanced

Methodological Answer:

- DFT Calculations: Software like Gaussian or ORCA models binding energies (e.g., ΔG for Cu coordination) .

- Molecular Dynamics (MD): Simulate ligand flexibility in MOF pores using GROMACS, adjusting force fields for amine-metal interactions .

What safety protocols are critical when handling this compound in aqueous or solvent-based systems?

Level: Basic

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (pH 10–12 causes irritation) .

- Ventilation: Use fume hoods for reactions releasing volatile amines (detectable by ammonia-like odor) .

- Spill Management: Neutralize with dilute acetic acid (1:10 v/v) and adsorb with vermiculite .

How can this diamine be integrated into drug delivery systems despite potential cytotoxicity?

Level: Advanced

Methodological Answer:

- Biocompatibility Screening: Conduct MTT assays on HEK293 cells to establish safe concentration thresholds (<10 μM) .

- Surface Functionalization: Conjugate with PEGylated lipids to reduce cellular uptake toxicity, confirmed via flow cytometry .

What mechanistic insights can be gained from studying its role in asymmetric catalysis?

Level: Advanced

Methodological Answer:

- Kinetic Profiling: Use stopped-flow UV-Vis to monitor enantioselective steps (e.g., k for chiral induction) .

- In Situ IR Spectroscopy: Track intermediate formation (e.g., enamine adducts) during catalysis .

How do cross-disciplinary challenges (e.g., material science vs. biology) impact research on this compound?

Level: Advanced

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.